molecular formula C5H6BrIN2 B2537555 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole CAS No. 94989-97-6

4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole

Cat. No.: B2537555
CAS No.: 94989-97-6
M. Wt: 300.925
InChI Key: FSHNQHLIRGPMCP-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-1,3-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C5H6BrIN2. It is a derivative of pyrazole, characterized by the presence of bromine and iodine atoms at the 4 and 5 positions, respectively, and methyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole typically involves the halogenation of 1,3-dimethylpyrazole. One common method includes the bromination of 1,3-dimethylpyrazole followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-iodo-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

    4-Bromopyrazole: Similar structure but lacks the iodine atom.

    5-Iodo-1,3-dimethylpyrazole: Similar structure but lacks the bromine atom.

    1,3-Dimethylpyrazole: Lacks both bromine and iodine atoms.

Uniqueness: This dual halogenation can enhance its utility in various synthetic and research applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

4-bromo-5-iodo-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrIN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHNQHLIRGPMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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